molecular formula C21H26N4O2 B12475828 N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B12475828
M. Wt: 366.5 g/mol
InChI Key: ZKMZUWGBBPLIBG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core linked to a benzodioxole moiety and a diethylaminoethyl side chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine typically involves multiple steps:

    Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of Benzodioxole Moiety: The benzimidazole core can be alkylated with a benzodioxole-containing alkyl halide in the presence of a base.

    Introduction of Diethylaminoethyl Side Chain: The final step involves the alkylation of the intermediate with a diethylaminoethyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the benzodioxole moiety.

    Reduction: Reduction reactions could target the imine group within the benzimidazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Conditions would depend on the specific substitution but could involve bases, acids, or catalysts.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the compound, or derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmacologically active agent, possibly targeting specific enzymes or receptors.

Medicine

Medicinally, compounds with similar structures have been studied for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The diethylaminoethyl side chain could enhance membrane permeability, while the benzimidazole core might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: These include compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

Uniqueness

The unique combination of the benzimidazole core, benzodioxole moiety, and diethylaminoethyl side chain could confer unique biological activities or chemical properties not seen in other compounds.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(diethylamino)ethyl]benzimidazol-2-amine

InChI

InChI=1S/C21H26N4O2/c1-3-24(4-2)11-12-25-18-8-6-5-7-17(18)23-21(25)22-14-16-9-10-19-20(13-16)27-15-26-19/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,22,23)

InChI Key

ZKMZUWGBBPLIBG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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